7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-
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Overview
Description
7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl- is a complex organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, a methylthio group, and a pentofuranosyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl- typically involves multiple steps. One common method includes the preparation of intermediate compounds such as 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. This intermediate can be synthesized by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinamide in chloroform under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to handle the complex multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinamide for bromination, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes such as cell growth and apoptosis . The compound binds to the active site of the kinase, preventing its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl- is unique due to the presence of the pentofuranosyl moiety, which can significantly influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
24386-90-1 |
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Molecular Formula |
C12H14BrN3O4S |
Molecular Weight |
376.23 g/mol |
IUPAC Name |
2-(5-bromo-4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H14BrN3O4S/c1-21-11-7-5(13)2-16(10(7)14-4-15-11)12-9(19)8(18)6(3-17)20-12/h2,4,6,8-9,12,17-19H,3H2,1H3 |
InChI Key |
IRFZERSLBNKSOA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1C(=CN2C3C(C(C(O3)CO)O)O)Br |
Origin of Product |
United States |
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